molecular formula C12H12Cl2N6O B5569387 4-chloro-N-(5-chloro-2-pyridinyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine

4-chloro-N-(5-chloro-2-pyridinyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine

Cat. No. B5569387
M. Wt: 327.17 g/mol
InChI Key: YSYAILCIOXXILZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazine compounds involves reactions under specific conditions. A notable method for synthesizing triazine derivatives includes the reaction of 2,4,6-trichloro-1,3,5-triazine with amines and morpholine, leading to compounds with a planar triazine ring and morpholine in a chair conformation, highlighted by intermolecular hydrogen bonding in their crystal structure (Yi‐Ping Jiang et al., 2007). Additionally, microwave irradiation has been utilized for the rapid synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines from cyanoguanidine, aromatic aldehydes, and cyclic amines, demonstrating a versatile approach to triazine derivatives (A. Dolzhenko et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on synthesizing derivatives and evaluating their chemical properties. For instance, studies on the synthesis of triazine derivatives highlight the compound's role in forming structures with potential biological activity. These studies involve creating various triazine derivatives, including those with morpholine components, which are explored for their antimicrobial activities and other biological properties (Bektaş et al., 2010), (Dolzhenko et al., 2021).

Applications in Material Science

The compound and its derivatives have been studied for their applications in material science, particularly in the synthesis of dyes and pigments for synthetic-polymer fibers. Such research involves the condensation of halogeno-naphthalic anhydride with cyclic secondary amines, producing derivatives that offer yellow to orange dyes with good coloration and fastness properties on polyester (Peters & Bide, 1985).

Biological Screening and Potential Medical Applications

Several studies have synthesized and screened various derivatives for their biological activities. This includes examining their potential vasodilation properties, antimicrobial activities, and enzyme inhibition capabilities. For example, derivatives have been evaluated for their vasodilation activity, indicating some compounds exhibit remarkable potency (Girgis et al., 2008), and for their enzyme inhibitory activity on soybean 15-lipoxygenase, suggesting specific derivatives as promising for further evaluation (Karimian et al., 2015).

Environmental Studies

Research has also focused on the environmental behavior of nitrogen compounds, including those related to the triazine structure, assessing their presence in surface waters and their removal during water treatment processes. Such studies are crucial for understanding the environmental impact and behavior of these compounds (Pietsch et al., 2001).

properties

IUPAC Name

4-chloro-N-(5-chloropyridin-2-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N6O/c13-8-1-2-9(15-7-8)16-11-17-10(14)18-12(19-11)20-3-5-21-6-4-20/h1-2,7H,3-6H2,(H,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYAILCIOXXILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=NC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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